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Compound of Interest

Compound Name:
2-cyano-N-(4-

nitrophenyl)acetamide

Cat. No.: B3018879 Get Quote

An In-depth Technical Guide to the Spectral Data Interpretation of 2-cyano-N-(4-
nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the spectral data

for the compound 2-cyano-N-(4-nitrophenyl)acetamide. The document outlines the expected

spectroscopic characteristics based on its molecular structure, offers detailed experimental

protocols for its synthesis and analysis, and presents the data in a clear, structured format for

scientific reference.

Molecular Structure Overview
2-cyano-N-(4-nitrophenyl)acetamide (C₉H₇N₃O₃, Molar Mass: 205.17 g/mol ) is a compound

featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[1][2]

Understanding its structure is fundamental to interpreting its spectral data. The key structural

components are:

A p-substituted Nitrophenyl Ring: A benzene ring substituted with a nitro group (-NO₂) and an

acetamide group at positions 1 and 4.

An Amide Linkage: A secondary amide (-CONH-) connecting the nitrophenyl ring to the

cyanoacetyl group.
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A Methylene Group: A -CH₂- group adjacent to both the amide carbonyl and the nitrile group.

A Nitrile Group: A cyano group (-C≡N).

The combination of these features allows for detailed characterization using techniques such

as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data
The following tables summarize the predicted quantitative data for each major spectroscopic

technique.

Table 1: Predicted FTIR Spectral Data
Functional Group Vibration Mode

Expected

Wavenumber (cm⁻¹)
Intensity

Amide N-H Stretching 3350 - 3250 Medium

Aromatic C-H Stretching 3100 - 3000 Medium-Weak

Methylene C-H
Asymmetric/Symmetri

c Stretching
2960 - 2850 Weak

Nitrile (C≡N) Stretching 2260 - 2220 Medium-Sharp

Amide C=O (Amide I) Stretching 1700 - 1660 Strong

Amide N-H Bend

(Amide II)
Bending 1570 - 1515 Medium

Nitro N=O Asymmetric Stretching 1550 - 1500 Strong

Aromatic C=C Stretching 1600 - 1475 Medium-Weak

Nitro N=O Symmetric Stretching 1370 - 1330 Strong

Table 2: Predicted ¹H NMR Spectral Data (400 MHz,
DMSO-d₆)
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Proton Label
Chemical

Environment

Predicted

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Hₐ
Amide Proton

(-NH)
10.5 - 11.0 Singlet (s) - 1H

Hₑ, Hₑ'

Aromatic

Protons

(ortho to -

NO₂)

8.20 - 8.30 Doublet (d) ~9.0 2H

HᏧ, HᏧ'

Aromatic

Protons

(ortho to -NH)

7.85 - 7.95 Doublet (d) ~9.0 2H

Hₓ

Methylene

Protons (-

CH₂-)

3.90 - 4.10 Singlet (s) - 2H

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz,
DMSO-d₆)

Carbon Label Chemical Environment Predicted Shift (δ, ppm)

C₁ Carbonyl Carbon (C=O) 164 - 168

C₂ Nitrile Carbon (C≡N) 115 - 118

C₃ Methylene Carbon (-CH₂) 25 - 30

C₄
Aromatic C (ipso, attached to -

NH)
144 - 146

C₅, C₅' Aromatic C (ortho to -NH) 119 - 121

C₆, C₆' Aromatic C (ortho to -NO₂) 124 - 126

C₇
Aromatic C (ipso, attached to -

NO₂)
142 - 144
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Table 4: Predicted Mass Spectrometry (EI) Data
m/z Value Proposed Fragment Notes

205 [C₉H₇N₃O₃]⁺ Molecular Ion (M⁺)

165 [M - CH₂CN]⁺
Loss of the cyanoacetonitrile

radical

138 [O₂N-C₆H₄-NH₂]⁺ p-Nitroaniline cation radical

122 [O₂N-C₆H₄]⁺ Loss of the acetamide group

67 [NHCOCH₂CN]⁺ Cyanoacetamide fragment

In-Depth Spectral Interpretation
FTIR Spectrum Analysis
The FTIR spectrum provides direct evidence for the key functional groups. A sharp, medium-

intensity peak around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The amide group

is confirmed by a strong absorption between 1700-1660 cm⁻¹ (Amide I, C=O stretch) and a

medium band around 3300 cm⁻¹ (N-H stretch). The presence of the nitro group is

unequivocally identified by two strong bands: one for asymmetric stretching near 1530 cm⁻¹

and another for symmetric stretching around 1350 cm⁻¹. Aromatic C-H stretching appears

above 3000 cm⁻¹, while the aliphatic -CH₂- stretching is found just below 3000 cm⁻¹.

¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals the specific arrangement of protons in the molecule.

Amide Proton: A deshielded singlet appearing far downfield (δ > 10.5 ppm) is characteristic

of the amide N-H proton. Its integration corresponds to one proton.

Aromatic Protons: The para-substituted ring creates a symmetrical AA'BB' system, which

typically resolves into two distinct doublets. The protons ortho to the strongly electron-

withdrawing nitro group (Hₑ, Hₑ') are the most deshielded, appearing around δ 8.25 ppm.

The protons ortho to the amide group (HᏧ, HᏧ') are slightly more shielded and appear further

upfield at approximately δ 7.90 ppm. Both signals integrate to 2H and show a typical ortho-

coupling constant of J ≈ 9.0 Hz.
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Methylene Protons: The two protons of the -CH₂- group are chemically equivalent and show

no coupling to adjacent protons, resulting in a sharp singlet at around δ 4.0 ppm, integrating

to 2H.

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. Seven distinct

signals are expected due to molecular symmetry.

Carbonyl and Nitrile Carbons: The amide carbonyl carbon (C₁) is significantly deshielded,

appearing at δ ~165 ppm. The nitrile carbon (C₂) is found in the characteristic region of δ

115-118 ppm.

Aromatic Carbons: Four signals represent the aromatic carbons. The two ipso-carbons (C₄

and C₇), directly attached to the nitrogen atoms of the amide and nitro groups, are the most

downfield of the aromatic signals. The remaining two signals correspond to the pairs of

equivalent C-H carbons on the ring (C₅/C₅' and C₆/C₆').

Methylene Carbon: The aliphatic -CH₂- carbon (C₃) is the most shielded, appearing furthest

upfield at δ ~25-30 ppm.

Mass Spectrum Analysis
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation patterns. The molecular ion peak (M⁺) should be observed at m/z 205,

corresponding to the molecular formula C₉H₇N₃O₃.[1] Key fragmentation pathways include the

cleavage of the amide bond and the loss of the cyanoacetyl side chain, leading to characteristic

fragments such as the p-nitroaniline cation (m/z 138).

Experimental Protocols
Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide
This protocol describes a standard laboratory procedure for the synthesis via acylation.

Preparation of Cyanoacetyl Chloride: In a round-bottom flask equipped with a reflux

condenser and a drying tube, combine cyanoacetic acid (1.0 eq) with thionyl chloride (1.5

eq). Heat the mixture gently to 50-60 °C under a fume hood for 1-2 hours until gas evolution
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ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude

cyanoacetyl chloride, which can be used directly.

Acylation Reaction: Dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as

triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in

a flask cooled in an ice bath (0 °C).

Addition: Add the freshly prepared cyanoacetyl chloride (1.0 eq) dropwise to the stirred

solution of 4-nitroaniline over 30 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium

sulfate.

Purification: Filter the drying agent and remove the solvent under reduced pressure.

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to

yield pure 2-cyano-N-(4-nitrophenyl)acetamide as a solid.

Spectroscopic Analysis Methodology
FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared

spectrophotometer. The solid sample is finely ground with KBr powder and pressed into a

thin, transparent pellet.[1] Alternatively, a spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory. Data is collected over a range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal

standard (0.00 ppm).

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an Electron

Ionization (EI) or Electrospray Ionization (ESI) source. The sample is introduced directly or
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via a chromatographic inlet. The instrument is scanned over a mass range (e.g., m/z 40-400)

to detect the molecular ion and relevant fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 2-cyano-
N-(4-nitrophenyl)acetamide using the described spectroscopic techniques.

Figure 1. Workflow for Spectral Data Interpretation
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Caption: Workflow for the structural elucidation of 2-cyano-N-(4-nitrophenyl)acetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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